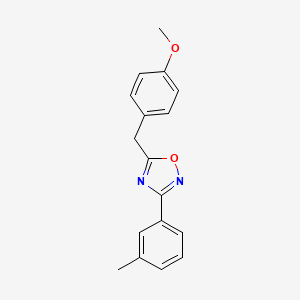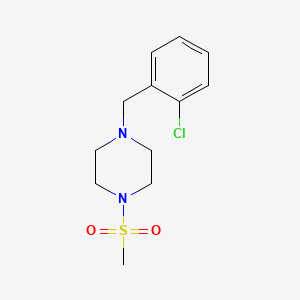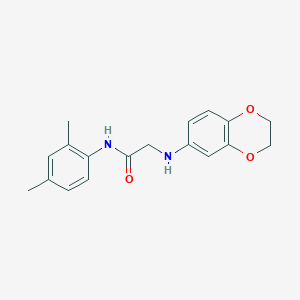![molecular formula C17H28N6O2 B5524612 1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)
1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Spirotetraazaspiro compounds, including structures similar to the compound , have been synthesized using various methodologies. For example, bromination of 1-methylpiperidine-4-carboxaldehyde has been used to synthesize 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, showing the versatility of synthesis methods for these complex molecules (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Molecular Structure Analysis
The molecular structure of spirotetraazaspiro compounds has been a subject of interest, leading to detailed analyses using crystallography and quantum chemical computations. For instance, a study on a related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene) methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, provided insights into the triclinic structure and the hydrogen bonding interactions, illustrating the complex structural characteristics of these molecules (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving spirotetraazaspiro compounds encompass a broad range of reactivities, including bromination, cyanoethylation, and alkylation, which produce mono- and di-substituted derivatives. These reactions not only demonstrate the chemical versatility of these compounds but also lead to the formation of derivatives with varied properties (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the behavior of spirotetraazaspiro compounds under different conditions. For example, the crystal structure analysis provides valuable information on the solid-state properties, including the non-planar conformation of related compounds, which influences their physical characteristics and interactions (Yuan, Li, Zhang, & Yuan, 2017).
Chemical Properties Analysis
The chemical properties of spirotetraazaspiro compounds, including reactivity with nucleophiles and electrophiles, are central to their utility in synthetic chemistry. The ability to undergo various chemical transformations enables the generation of a wide array of derivatives with potential applications in different fields. Studies have explored the reactivity patterns of these compounds, elucidating their chemical behavior and potential for further functionalization (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures similar to 1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one, demonstrating the interest in exploring the chemical properties and reactivity of such molecules. For instance, the work by Kirillov and Melekhin (2009) on the synthesis of spiro- and dispirotetrahydropyrane-2,4-diones involving cyclobutane fragments in heterocycles showcases the synthetic routes to complex spiro compounds that share structural motifs with the target molecule (Kirillov & Melekhin, 2009).
Potential Biological Activities
Although direct studies on 1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one's biological activities are not available, related research indicates a strong interest in triazoles and spirolinked compounds for their potential biological applications. The research by Rud et al. (2016) on the synthesis and properties of certain triazole derivatives highlights the ongoing efforts to explore such compounds for anticancer properties, underlining the broader context of medicinal chemistry research in which similar molecules might be studied (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Material Science Applications
Compounds with intricate molecular architectures, like 1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one, also find relevance in material science. The study on crosslinking copolymerization of cyclic ketenacetals by Schulze and Klemm (1995) is an example of research aimed at understanding how structurally complex molecules can contribute to the development of materials with desirable properties such as low shrinkage volume, which is crucial for dental applications and coatings (Schulze & Klemm, 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,10-dimethyl-4-[3-(4-methyl-1,2,4-triazol-3-yl)propanoyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-20-9-8-17(7-6-15(20)24)12-23(11-10-22(17)3)16(25)5-4-14-19-18-13-21(14)2/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDHJIDDIPGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CCC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)
![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)
![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)
amine hydrochloride](/img/structure/B5524574.png)
![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)
![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)


